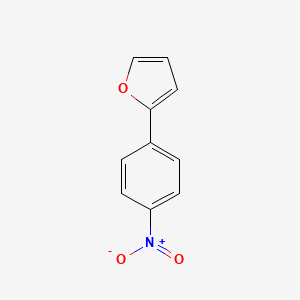

2-(4-Nitrophenyl)furan

Overview

Description

“2-(4-Nitrophenyl)furan” is a derivative of 2-furylethylene with potential antiprotozoal property . It forms solid inclusion complexes with cyclodextrine (CD) derivatives .

Synthesis Analysis

There are several papers that discuss the synthesis of “2-(4-Nitrophenyl)furan”. For instance, a paper titled “Design and synthesis of a new chromophore, 2-(4-nitrophenyl)benzofuran” provides insights into the synthesis process . Another paper titled “Synthesis, characterization, crystal structure, Hirshfeld analysis and…” also discusses the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)furan” has been analyzed in several studies. For example, a paper titled “(PDF) N’-[5-(4-Nitro-phen-yl)furan-2-yl-methyl-idene]-N,N-diphenyl …” discusses the dihedral angles between the two phenyl rings bonded to the hydrazine group . Another paper titled “Molbank | Free Full-Text | 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI” provides a simplified graphical representation of the H-bond network .

Chemical Reactions Analysis

The chemical reactions of “2-(4-Nitrophenyl)furan” have been studied in several papers. For example, a paper titled “Reactions of 4‐Nitrophenyl 5‐substituted Furan‐2‐carboxylates with R2NH …” discusses the reactions of 4-nitrophenyl 2-furoates with R2NH/R2NH2+ in 20 mol% DMSO (aq) . Another paper titled “Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl …” also discusses the chemical reactions of this compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)furan” have been analyzed in several sources. For example, PubChem provides a comprehensive list of properties, including molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, and covalently-bonded unit count . ChemSpider also provides similar information .

Scientific Research Applications

Antibacterial Agents

2-(4-Nitrophenyl)furan: has been explored for its potential in creating new antibacterial agents. The furan nucleus is a key component in medicinal chemistry, and its inclusion in drug synthesis can lead to compounds with significant antibacterial activity . This is particularly important in the fight against drug-resistant bacterial strains.

Pharmacology

In pharmacology, 2-(4-Nitrophenyl)furan derivatives are investigated for their therapeutic properties. They have been studied for their potential roles in treating diseases such as lung carcinoma, where they may inhibit the growth of cancer cells . This highlights the compound’s importance in developing new cancer treatments.

Material Science

2-(4-Nitrophenyl)furan: is relevant in material science due to its potential use in creating new materials with desirable properties. It can be used as a precursor for various chemical products, including pharmaceuticals, resins, agrochemicals, and lacquers, contributing to the development of sustainable materials .

Environmental Science

The compound’s derivatives, such as furfural, are considered key materials in the transition towards sustainable development. They are derived from biomass feedstock, making them environmentally friendly materials. Their applications extend to producing green chemicals and fuels, which is crucial for environmental sustainability .

Analytical Chemistry

In analytical chemistry, 2-(4-Nitrophenyl)furan and its derivatives are used to develop analytical methods for detecting furan levels in various products. This is important for food safety and environmental monitoring, where furan’s potential carcinogenicity must be measured and controlled .

Biochemistry

The biochemistry field benefits from the study of 2-(4-Nitrophenyl)furan due to its role in synthesizing compounds with antibacterial and antifungal properties. These compounds can be used to treat multi-resistant illnesses, showcasing the compound’s versatility in drug development .

Agricultural Science

In agricultural science, 2-(4-Nitrophenyl)furan is part of the research into mitigating furan exposure through food intake. Understanding its levels in food products can lead to better risk assessments and the development of safer food processing methods .

Synthetic Chemistry

2-(4-Nitrophenyl)furan: is also significant in synthetic chemistry, where it is used as a building block for synthesizing various organic compounds. Its reactivity makes it a valuable component in creating complex molecules for pharmaceuticals and other industrial applications .

Mechanism of Action

Target of Action

It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Furan derivatives have been found to exhibit a wide range of biological activities , suggesting that 2-(4-Nitrophenyl)furan may also have diverse molecular and cellular effects

properties

IUPAC Name |

2-(4-nitrophenyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFDRMWXIPRVSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345495 | |

| Record name | 2-(4-Nitrophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)furan | |

CAS RN |

28123-72-0 | |

| Record name | 2-(4-Nitrophenyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

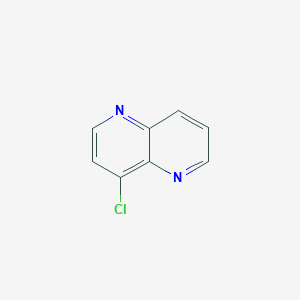

![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)